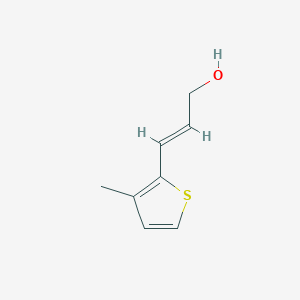

3-(3-Methylthiophen-2-yl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

(E)-3-(3-methylthiophen-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C8H10OS/c1-7-4-6-10-8(7)3-2-5-9/h2-4,6,9H,5H2,1H3/b3-2+ |

InChI Key |

JQPOHMRGMRCFLJ-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/CO |

Canonical SMILES |

CC1=C(SC=C1)C=CCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methylthiophen 2 Yl Prop 2 En 1 Ol and Analogues

Strategic Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 3-(3-methylthiophen-2-yl)prop-2-en-1-ol, reveals several potential disconnections to identify key precursors. The most straightforward approaches involve disconnecting the propene chain, leading to two primary strategies:

Formation of the C2-C3 bond (adjacent to the thiophene (B33073) ring): This disconnection leads to a key precursor, 3-methyl-2-thiophenecarboxaldehyde , and a two-carbon nucleophile equivalent, such as a vinyl organometallic reagent or a phosphorus ylide. 3-Methyl-2-thiophenecarboxaldehyde is a valuable intermediate that can be synthesized from 3-methylthiophene (B123197) through bromination followed by a Grignard reaction with N,N-dimethylformamide (DMF) google.comsigmaaldrich.comthegoodscentscompany.comnih.gov.

Formation of the C1-C2 bond (the double bond): This strategy involves precursors such as a 2-substituted-3-methylthiophene and a three-carbon building block containing the prop-2-en-1-ol moiety. For instance, a 2-halo-3-methylthiophene can be coupled with a suitable three-carbon partner like propargyl alcohol or allyl alcohol using transition metal catalysis.

These analyses highlight two central precursors for most synthetic routes: 3-methyl-2-thiophenecarboxaldehyde and 2-halo-3-methylthiophene .

Carbon-Carbon Bond Formation Strategies for the Propene Chain

Several robust methods are available for constructing the propene chain attached to the 3-methylthiophene core.

One of the most fundamental carbon-carbon bond-forming reactions involves the addition of an organometallic reagent to a carbonyl compound. In this approach, 3-methyl-2-thiophenecarboxaldehyde serves as the electrophile. The addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) or vinyllithium would directly yield the target allylic alcohol.

This method is highly effective for forming allylic and homoallylic alcohols from aldehydes. illinois.edu The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The high nucleophilicity of these organometallic reagents ensures efficient addition to the aldehyde.

Table 1: Grignard/Organolithium Addition Approach

| Electrophile | Nucleophile | Product | Typical Conditions |

|---|

Olefination reactions provide a powerful means to form carbon-carbon double bonds, starting from a carbonyl compound.

The Wittig reaction utilizes a phosphonium ylide to convert aldehydes or ketones into alkenes. wikipedia.orgmasterorganicchemistry.comnih.gov To synthesize the target molecule, 3-methyl-2-thiophenecarboxaldehyde would be treated with an ylide bearing a protected hydroxymethyl group (e.g., (2-(triphenylphosphoranylidene)ethoxy)trimethylsilane). Subsequent deprotection would yield the desired allylic alcohol. A key advantage is the predictability of the double bond's position. nih.gov The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. nih.govorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.orguta.edu These reagents are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org The HWE reaction almost exclusively produces the E-alkene, which is a significant advantage for stereocontrol. wikipedia.orgorganic-chemistry.org The reaction of 3-methyl-2-thiophenecarboxaldehyde with a phosphonate (B1237965) ester, such as diethyl (2-hydroxyethyl)phosphonate (after protection of the hydroxyl group), in the presence of a base (e.g., NaH), would lead to the E-isomer of this compound. A major benefit of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.orgorganic-chemistry.org

Table 2: Olefination Reaction Approaches

| Reaction | Carbonyl Substrate | Reagent | Key Features |

|---|---|---|---|

| Wittig Reaction | 3-Methyl-2-thiophenecarboxaldehyde | Phosphonium ylide (e.g., Ph₃P=CHCH₂OR) | Forms C=C bond; stereoselectivity depends on ylide stability. wikipedia.orgorganic-chemistry.org |

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.

The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. nih.govresearchgate.net For this synthesis, 2-bromo- or 2-iodo-3-methylthiophene could be coupled with propargyl alcohol (prop-2-yn-1-ol). nih.gov This reaction forms a C(sp)-C(sp²) bond, yielding 3-(3-methylthiophen-2-yl)prop-2-yn-1-ol. The resulting propargylic alcohol can then be selectively reduced to the corresponding (Z)-allylic alcohol using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or to the (E)-allylic alcohol using a dissolving metal reduction.

The Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base. organic-chemistry.orgmasterorganicchemistry.com The reaction of 2-halo-3-methylthiophene with allyl alcohol would directly form the carbon skeleton of the target molecule. However, the regioselectivity of the Heck reaction can sometimes be a challenge, and isomerization of the double bond or oxidation of the alcohol can occur. nih.govresearchgate.net The reaction typically exhibits a high preference for trans substitution on the alkene. organic-chemistry.org

Table 3: Cross-Coupling Strategies

| Reaction | Thiophene Substrate | Coupling Partner | Intermediate/Product | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | 2-Halo-3-methylthiophene | Propargyl alcohol | 3-(3-Methylthiophen-2-yl)prop-2-yn-1-ol | Forms alkyne, requires subsequent selective reduction. researchgate.netnih.gov |

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful chemoselective method for forming carbon-carbon bonds by coupling organic halides with aldehydes. jk-sci.com It involves the use of stoichiometric chromium(II) salts and a catalytic amount of a nickel(II) salt. wikipedia.orgnih.gov This reaction is highly tolerant of various functional groups, a distinct advantage over Grignard or organolithium reagents. wikipedia.org

To synthesize the target compound, 3-methyl-2-thiophenecarboxaldehyde would be reacted with a vinyl halide, such as vinyl bromide or vinyl iodide, under NHK conditions. This would directly afford this compound. The reaction is known for its high chemoselectivity, exclusively providing 1,2-addition products with unsaturated aldehydes. illinois.eduwikipedia.org

Table 4: Nozaki-Hiyama-Kishi (NHK) Reaction

| Aldehyde | Organic Halide | Reagents | Product | Key Features |

|---|

Recent advances in catalysis have led to novel methods for constructing allylic alcohols. One such method is the nickel-catalyzed direct coupling of alkynes and methanol (B129727). nih.govrsc.org Methanol, an abundant and renewable resource, can serve as a C1 source in C-C bond coupling reactions. researchgate.netresearchgate.net

This strategy involves the hydrohydroxymethylation of an alkyne. The required precursor would be 2-ethynyl-3-methylthiophene (B1338122), which could be prepared from 2-halo-3-methylthiophene via a Sonogashira reaction with a protected acetylene (B1199291) followed by deprotection. The nickel-catalyzed reaction with methanol would then directly install the hydroxymethyl group, forming the allylic alcohol with high chemo- and regioselectivity. nih.govresearchgate.net This approach is notable for its high atom economy. nih.gov

Table 5: Nickel-Catalyzed Hydroxymethylation

| Alkyne Substrate | C1 Source | Catalyst System | Product | Key Features |

|---|

Thiophene Ring Functionalization and Derivatization Approaches

A common strategy for the synthesis of this compound and its analogues begins with a substituted thiophene. The functionalization of the thiophene ring is a key step in introducing the necessary precursors for the prop-2-en-1-ol side chain.

Electrophilic Aromatic Substitution for Introducing Substituents

Electrophilic aromatic substitution is a fundamental reaction for functionalizing thiophene rings. Due to the electron-rich nature of the thiophene ring, it is more reactive than benzene (B151609) towards electrophiles. Substitution preferentially occurs at the C2 and C5 positions, which are more activated than the C3 and C4 positions. In the case of 3-methylthiophene, the primary site of electrophilic attack is the C2 position, and to a lesser extent, the C5 position. acs.org

Several classic electrophilic substitution reactions can be employed to introduce functional groups that serve as handles for further elaboration:

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride or zinc chloride. organic-chemistry.orggoogle.com For 3-methylthiophene, acylation, for instance with acetyl chloride, would yield 2-acetyl-3-methylthiophene as the major product. This ketone can then be converted to the target allylic alcohol through reactions such as a Wittig or Horner-Wadsworth-Emmons reaction to introduce the double bond, followed by reduction of the resulting ester or aldehyde. The regioselectivity for the 2-position is explained by the greater stabilization of the cationic intermediate through resonance. stackexchange.com

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). jk-sci.comijpcbs.comorganic-chemistry.org The reactive species is a chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org For 3-methylthiophene, this reaction would predominantly yield 3-methylthiophene-2-carbaldehyde. This aldehyde is a direct precursor to the propenol side chain, for example, through a Wittig reaction with an appropriate phosphorane followed by reduction. The relative reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction is pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com

| Reaction | Reagents | Product on 3-Methylthiophene |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis Acid (e.g., AlCl₃) | 2-Acyl-3-methylthiophene |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | 3-Methylthiophene-2-carbaldehyde |

Palladium-Catalyzed Direct Arylation and Heteroarylation of Thiophene Systems

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of functionalized thiophenes, avoiding the need for pre-functionalized starting materials like organohalides or organometallic reagents. conicet.gov.arnih.gov This methodology allows for the direct coupling of a C-H bond on the thiophene ring with an aryl or heteroaryl halide. The main challenge in this approach is controlling the regioselectivity, especially in thiophenes with multiple C-H bonds of similar reactivity. mdpi.com

For 3-substituted thiophenes, direct arylation can be directed to either the C2 or C5 position. For instance, palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophene has been shown to be effective for the selective synthesis of 2-arylated and 2,5-diarylated derivatives. conicet.gov.ar Although the methyl group in 3-methylthiophene is not a strong directing group, conditions can be optimized to favor arylation at the 2-position. This approach is particularly useful for synthesizing analogues of this compound where the propenol side chain is attached to a more complex biaryl or heteroaryl system.

Formation of the Thiophene Core from Alkynols or Butenes

An alternative to functionalizing a pre-existing thiophene ring is to construct the thiophene ring itself from acyclic precursors. This approach allows for the introduction of substituents at desired positions from the outset.

From Alkynols: Substituted thiophenes can be synthesized through the dehydration and sulfur cyclization of alkynols with a sulfur source like elemental sulfur (S₈). organic-chemistry.org This metal-free approach is initiated by the generation of a trisulfur radical anion. Another method involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. organic-chemistry.org

From Butenes: The industrial production of thiophene often involves the high-temperature reaction of n-butane or butenes with sulfur or hydrogen sulfide (B99878) over a catalyst. pharmaguideline.comgoogle.combritannica.comgoogle.com While typically used for the synthesis of unsubstituted thiophene, variations of this method using substituted butenes can lead to the formation of substituted thiophenes. For instance, reacting appropriately substituted butenes with a sulfur source could, in principle, be adapted to produce 3-methylthiophene.

A well-established laboratory method for thiophene synthesis is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. pharmaguideline.comorganic-chemistry.org To synthesize 3-methylthiophene via this route, one would start with 2-methyl-1,4-butanedial or a related 1,4-dicarbonyl compound.

Stereoselective Synthesis of this compound Enantiomers

The C1 of the propenol side chain in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for biological applications. This can be achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a direct route to enantiomerically enriched allylic alcohols. One common strategy is the asymmetric addition of an organometallic reagent to an α,β-unsaturated aldehyde. Alternatively, the asymmetric reduction of a corresponding α,β-unsaturated ketone can provide the chiral alcohol.

A highly enantioselective method for the synthesis of (E)-allylic alcohols involves the asymmetric addition of alkenylzinc reagents to aldehydes, catalyzed by a chiral ligand. organic-chemistry.orgnih.gov In the context of synthesizing this compound, this would involve the addition of a vinylzinc reagent to 3-methylthiophene-2-carbaldehyde in the presence of a chiral catalyst.

Another powerful approach is the catalytic asymmetric reductive coupling of alkynes and aldehydes, which can produce enantioenriched allylic alcohols with high regio- and stereoselectivity. organic-chemistry.org This would involve coupling an appropriate alkyne with 3-methylthiophene-2-carbaldehyde.

| Asymmetric Catalytic Method | Key Transformation | Relevance to Target Compound |

| Asymmetric Alkenylzinc Addition | Aldehyde + Alkenylzinc --(Chiral Catalyst)--> Chiral Allylic Alcohol | Addition of a vinylzinc reagent to 3-methylthiophene-2-carbaldehyde. |

| Asymmetric Reductive Coupling | Aldehyde + Alkyne --(Catalyst, Reductant)--> Chiral Allylic Alcohol | Coupling of an alkyne with 3-methylthiophene-2-carbaldehyde. |

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenter at the carbinol carbon. For example, an α,β-unsaturated ester or amide derived from a chiral auxiliary (such as an Evans oxazolidinone) could undergo a diastereoselective reduction of the carbonyl group to establish the desired stereochemistry at the alcohol center. The chiral auxiliary would then be cleaved to yield the enantiomerically enriched allylic alcohol.

The use of chiral auxiliaries provides a robust and often predictable method for controlling stereochemistry, making it a valuable tool in the synthesis of enantiomerically pure compounds like the individual enantiomers of this compound.

Optimization of Reaction Parameters and Scale-Up Considerations

Optimization of Reaction Parameters

The optimization of the synthesis of this compound would focus on maximizing yield and purity while minimizing reaction time and cost. Key parameters to investigate include the choice of reagents, solvents, temperature, and catalysts.

A plausible approach involves the Wittig reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable phosphonium ylide to form an α,β-unsaturated aldehyde or ester, followed by selective reduction of the carbonyl group. The choice of the ylide is critical for the stereoselectivity of the resulting double bond. Non-stabilized ylides tend to favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes organic-chemistry.orgresearchgate.net.

For instance, the reaction conditions for the olefination step could be optimized as illustrated in the hypothetical data presented in Table 1. This would involve screening various bases, solvents, and temperatures to achieve the highest conversion and selectivity.

Table 1: Hypothetical Optimization of Wittig Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | (E:Z) Ratio |

| 1 | n-BuLi | THF | -78 to 25 | 4 | 85 | 10:90 |

| 2 | NaHMDS | Toluene | 0 to 25 | 4 | 92 | 15:85 |

| 3 | KHMDS | THF | -78 to 25 | 3 | 95 | 5:95 |

| 4 | NaOEt | Ethanol (B145695) | 25 | 12 | 70 | >95:5 |

Following the olefination, the reduction of the resulting α,β-unsaturated aldehyde or ester to the allylic alcohol is another critical step. The choice of reducing agent is paramount to avoid the reduction of the carbon-carbon double bond. Selective 1,2-reduction can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) or sodium borohydride in the presence of a cerium(III) chloride (Luche reduction). Optimization of this step would involve evaluating different reducing agents, solvents, and temperatures to maximize the yield of the desired allylic alcohol, as hypothetically detailed in Table 2.

Table 2: Hypothetical Optimization of the Reduction Step

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Alcohol (%) |

| 1 | NaBH4 | Methanol | 0 | 2 | 80 |

| 2 | NaBH4/CeCl3·7H2O | Methanol | 0 | 1 | 95 |

| 3 | DIBAL-H | Toluene | -78 | 3 | 92 |

| 4 | LiAlH4 | Diethyl Ether | -78 to 0 | 2 | 75 (with some over-reduction) |

An alternative synthetic route could involve a Grignard reaction between a 3-methyl-2-thienyl magnesium halide and an acrolein derivative. The formation of the Grignard reagent from 2-bromo-3-methylthiophene can be challenging and may require activation of the magnesium or the use of additives. The subsequent addition to acrolein must be carefully controlled to prevent 1,4-conjugate addition. The optimization of such a process would involve screening solvents and additives to favor the desired 1,2-addition product.

Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial process introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Thermal Management: Wittig and Grignard reactions are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. This may require the use of jacketed reactors with precise temperature control and careful planning of the rate of reagent addition.

Reagent Handling and Stoichiometry: The handling of pyrophoric reagents like n-butyllithium or reactive metal hydrides on a large scale requires specialized equipment and safety protocols. Accurate control of stoichiometry is also critical to maximize yield and minimize the formation of impurities that can be difficult to remove.

Solvent Selection and Recovery: The choice of solvent can significantly impact reaction kinetics, product solubility, and ease of workup. On an industrial scale, factors such as solvent cost, toxicity, and the feasibility of recovery and recycling become major considerations. Ethereal solvents like THF are common in laboratory-scale reactions but may be less desirable in large-scale production due to their volatility and potential for peroxide formation.

Workup and Purification: The workup procedure must be robust and scalable. Quenching of reactive intermediates, phase separations, and extractions can be more complex and time-consuming on a large scale. The final purification of this compound would likely involve distillation or crystallization, and the optimization of these processes is essential to achieve the desired purity standards efficiently. For instance, the choice between batch and continuous distillation would depend on the production volume and purity requirements.

Process Safety: A thorough hazard evaluation is necessary before scaling up any chemical process. This includes understanding the thermal stability of reactants, intermediates, and products, as well as identifying any potential for hazardous side reactions or byproducts.

Chemical Transformations and Mechanistic Investigations of 3 3 Methylthiophen 2 Yl Prop 2 En 1 Ol

Reactivity of the Allylic Alcohol Moiety

The allylic alcohol group is a primary site of reactivity in 3-(3-methylthiophen-2-yl)prop-2-en-1-ol. Its position adjacent to a double bond and a thiophene (B33073) ring influences its reactivity in esterification, oxidation, halogenation, and rearrangement reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into ester and ether functionalities, which are common strategies for protection or for modifying the molecule's biological and physical properties.

Esterification is typically achieved by reacting the alcohol with carboxylic acids or their activated derivatives. Common methods include the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. More reactive acylating agents, such as acyl chlorides or anhydrides, can be used under milder conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Catalytic esterification methods that avoid stoichiometric coupling reagents are also employed in modern synthesis. nih.gov The direct, palladium-catalyzed oxidative coupling of carboxylic acids with terminal olefins represents an advanced strategy for forming allylic esters. nih.gov

Etherification , the conversion of the alcohol to an ether, is commonly performed via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. These ether derivatives are crucial intermediates for certain rearrangement reactions, such as the organic-chemistry.orgsynarchive.com-Wittig rearrangement.

Oxidation to Carbonyl Compounds

The primary allylic alcohol in this compound can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 3-(3-methylthiophen-2-yl)prop-2-enal. This transformation is a cornerstone of organic synthesis, and numerous reagents have been developed to perform this conversion efficiently without affecting the alkene or the thiophene ring. researchgate.net

The choice of oxidant is critical for achieving high selectivity. Manganese dioxide (MnO₂) is a classic and highly effective reagent for the oxidation of allylic and benzylic alcohols due to its mildness and high chemoselectivity. Other common methods include chromium-based reagents like Pyridinium chlorochromate (PCC) and the Jones reagent (chromic acid in acetone), although the toxicity of chromium has led to the development of alternative procedures. organic-chemistry.org More environmentally benign methods, such as using aqueous hydrogen peroxide (H₂O₂) in the presence of a platinum black catalyst, have been shown to be effective for the chemoselective oxidation of allylic alcohols under organic solvent-free conditions. researchgate.netrsc.org

| Reagent | Typical Conditions | Expected Product | Notes |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, room temp. | 3-(3-Methylthiophen-2-yl)prop-2-enal | Highly selective for allylic/benzylic alcohols. Heterogeneous reaction. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | 3-(3-Methylthiophen-2-yl)prop-2-enal | Stops at the aldehyde stage for primary alcohols. |

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone, 0°C to room temp. | 3-(3-Methylthiophen-2-yl)prop-2-enal | Effective for allylic alcohols, but can lead to over-oxidation. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂)/Pt black | Aqueous, solvent-free, 60-80°C | 3-(3-Methylthiophen-2-yl)prop-2-enal | Green chemistry approach with a recyclable catalyst. rsc.orgnih.gov |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | 3-(3-Methylthiophen-2-yl)prop-2-enal | Mild, metal-free oxidant with a broad substrate scope. |

Halogenation and Substitutional Derivatizations

Conversion of the allylic alcohol to an allylic halide transforms the moiety into an excellent electrophile for nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to synthesize the corresponding allylic chlorides and bromides, respectively. libretexts.org

The reaction of allylic alcohols with thionyl chloride can be mechanistically complex, proceeding through SN1, SN2, or SNi pathways depending on the reaction conditions and substrate structure. libretexts.orgstackexchange.com A significant consideration in these systems is the potential for an SNi′ reaction, where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product. stackexchange.com The choice of solvent and the presence of a base like pyridine can influence the stereochemical and regiochemical outcome. reddit.comyoutube.com

Once formed, the resulting allylic halide, 1-halo-3-(3-methylthiophen-2-yl)prop-2-ene, is a versatile intermediate. It can react with a wide range of nucleophiles, such as thiols to form allylic sulfides, amines to form allylic amines, and stabilized carbanions for carbon-carbon bond formation. organic-chemistry.org

Rearrangement Reactions (e.g.,organic-chemistry.orgsynarchive.com-Wittig Rearrangement)

The organic-chemistry.orgsynarchive.com-Wittig rearrangement is a powerful, concerted pericyclic reaction for carbon-carbon bond formation that transforms an allylic ether into a homoallylic alcohol. organic-chemistry.orgwikipedia.org This reaction does not occur with the alcohol directly but requires its prior conversion to an appropriate ether derivative, as discussed in section 3.1.1.

The process is initiated by deprotonation of the carbon atom adjacent to the ether oxygen using a strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. organic-chemistry.org This generates a carbanion, which then undergoes a rapid and highly stereocontrolled organic-chemistry.orgsynarchive.com-sigmatropic shift through a five-membered cyclic transition state. wikipedia.org For an ether of this compound, this rearrangement would result in the formation of a new carbon-carbon bond and migration of the hydroxyl group, yielding a substituted homoallylic alcohol, specifically 1-(3-methylthiophen-2-yl)but-3-en-2-ol. The reaction is generally favored over the competing organic-chemistry.orgwikipedia.org-Wittig rearrangement at low temperatures (typically below -60 °C). wikipedia.org

Transformations Involving the Alkene Double Bond

The carbon-carbon double bond in this compound is susceptible to addition reactions, most notably hydrogenation. The selectivity of these reactions is crucial to avoid unwanted transformations of the alcohol or the thiophene ring.

Selective Hydrogenation and Reduction Protocols

Selective reduction of the alkene double bond in this compound yields the saturated alcohol, 3-(3-methylthiophen-2-yl)propan-1-ol. Achieving this transformation requires careful selection of catalysts and reaction conditions to prevent reduction of the thiophene ring or hydrogenolysis of the C-O bond.

Catalytic hydrogenation is the most common method. The hydrogenation of a C=C bond is generally more thermodynamically favorable than that of a C=O bond, which simplifies the selective reduction of α,β-unsaturated alcohols compared to their corresponding aldehydes or ketones. tue.nl Standard heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under mild conditions (low hydrogen pressure and room temperature) are typically effective for this purpose. However, harsh conditions or the use of more aggressive catalysts like Raney Nickel can lead to the reduction of the thiophene ring and potential desulfurization.

Catalytic transfer hydrogenation offers a milder and often safer alternative to using high-pressure hydrogen gas. rsc.org This method employs a hydrogen donor, such as a secondary alcohol (e.g., isopropanol) or a formate (B1220265) salt, in the presence of a transition metal catalyst. rsc.org

| Method | Catalyst/Reagent | Typical Conditions | Expected Product | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂ | H₂ (1 atm), MeOH or EtOAc, room temp. | 3-(3-Methylthiophen-2-yl)propan-1-ol | Standard method for C=C reduction. Selectivity is generally high under mild conditions. |

| Transfer Hydrogenation | Ru or Ir complexes | Isopropanol or HCOOH/NEt₃, heat | 3-(3-Methylthiophen-2-yl)propan-1-ol | Avoids the use of flammable H₂ gas; can offer high chemoselectivity. rsc.org |

| Diimide Reduction | (KOOCN)₂, AcOH | MeOH, room temp. | 3-(3-Methylthiophen-2-yl)propan-1-ol | Metal-free reduction method; selectively reduces non-polar double bonds. |

Epoxidation and Dihydroxylation Methodologies

The allylic alcohol functionality of this compound is a prime site for oxidation reactions, particularly epoxidation and dihydroxylation, which introduce valuable stereocenters and functional groups for further synthetic elaboration.

Epoxidation: The conversion of the double bond in this compound to an epoxide can be achieved through various established methods. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The reaction typically proceeds by the electrophilic addition of an oxygen atom to the double bond. Given the presence of the hydroxyl group, substrate-directed epoxidation is a significant consideration. For instance, vanadium-catalyzed epoxidations of allylic alcohols using tert-butyl hydroperoxide (TBHP) are known to proceed with high diastereoselectivity, where the hydroxyl group directs the oxidant to the same face of the double bond.

Another relevant method is the Weitz-Scheffer epoxidation, which utilizes hydrogen peroxide under basic conditions and is particularly effective for electron-deficient alkenes, such as those in α,β-unsaturated ketones. While the target molecule is an allylic alcohol, this method has been successfully applied to thiophene-containing chalcone (B49325) analogues, suggesting its potential applicability after oxidation of the alcohol to the corresponding aldehyde or ketone.

| Reagent/Catalyst System | Expected Product | Key Features |

| m-CPBA | 2-(3-Methylthiophen-2-yl)oxiran-2-yl)methanol | General and reliable method. |

| VO(acac)₂ / TBHP | syn-2-((3-Methylthiophen-2-yl)oxiran-2-yl)methanol | High diastereoselectivity due to hydroxyl group direction. |

| H₂O₂ / NaOH | (2-(3-Methylthiophen-2-yl)oxiran-2-yl)methanol | Effective for electron-poor systems; may require prior oxidation. |

Dihydroxylation: The syn-dihydroxylation of the alkene can be accomplished using osmium tetroxide (OsO₄) in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction is known for its high stereospecificity, leading to the formation of a syn-diol. Asymmetric versions of this reaction, such as the Sharpless asymmetric dihydroxylation, employ chiral ligands to induce enantioselectivity, which would yield chiral 3-(3-methylthiophen-2-yl)propane-1,2,3-triol.

For anti-dihydroxylation, a two-step procedure involving epoxidation followed by acid- or base-catalyzed ring-opening of the resulting epoxide is the standard approach. The choice of catalyst for the ring-opening step can influence the regioselectivity if the epoxide is unsymmetrical.

| Reagent/Catalyst System | Stereochemistry | Product |

| OsO₄ / NMO | syn-dihydroxylation | 3-(3-Methylthiophen-2-yl)propane-1,2,3-triol |

| 1. m-CPBA; 2. H₃O⁺ | anti-dihydroxylation | 3-(3-Methylthiophen-2-yl)propane-1,2,3-triol |

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated system of this compound, involving the thiophene ring and the propenol side chain, presents opportunities for cycloaddition reactions. However, the aromaticity of the thiophene ring poses a significant energy barrier to its participation as a diene in [4+2] cycloadditions like the Diels-Alder reaction. Thiophene is more aromatic than furan (B31954), making it a poor diene under thermal conditions.

To facilitate Diels-Alder reactions with thiophene, several strategies can be employed. The use of Lewis acids can promote the reaction by coordinating to the dienophile, making it more electron-deficient and reactive. For example, AlCl₃ has been shown to promote the Diels-Alder reaction between thiophene and maleimide (B117702) derivatives at room temperature, with a preference for the exo adduct. Another approach involves the introduction of substituents on the sulfur atom, which disrupts the aromaticity and lowers the reaction energy barrier.

While the thiophene ring itself is a reluctant diene, the exocyclic double bond of the propenol side chain could potentially act as a dienophile in reactions with suitable dienes. However, its reactivity would be influenced by the electron-donating nature of the thiophene ring and the hydroxyl group.

Beyond the Diels-Alder reaction, other cycloadditions are possible. For instance, 1,3-dipolar cycloaddition reactions with dipoles such as azomethine ylides have been used to construct fused pyrrole (B145914) ring systems on benzothiophenes. This suggests that the C4-C5 double bond of the thiophene ring in this compound could potentially react with suitable 1,3-dipoles to form fused heterocyclic systems, although this remains a less common transformation for simple thiophenes.

| Reaction Type | Role of Thiophene Moiety | Conditions/Considerations | Potential Product Type |

| Diels-Alder | Diene | High temperature, high pressure, or Lewis acid catalysis (e.g., AlCl₃) required to overcome aromaticity. | Bicyclic adduct (e.g., with maleimide) |

| Diels-Alder | Dienophile (side chain) | Reactivity influenced by substituents; may require activation. | Cyclohexene derivative |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Reaction with dipoles like azomethine ylides or nitrones. | Fused heterocyclic systems |

Functionalization and Reactions of the Thiophene Heterocycle

Regioselective Functionalization of the Thiophene Ring

The thiophene ring in this compound possesses distinct positions for functionalization, with reactivity being heavily influenced by the existing substituents. The 2-allyl and 3-methyl groups direct incoming electrophiles to specific positions. Generally, electrophilic substitution on thiophene occurs preferentially at the α-position (C2 or C5) over the β-position (C3 or C4) due to better stabilization of the intermediate carbocation.

In this molecule, the C2 and C3 positions are already substituted. The remaining open positions are C4 and C5. The C5 position is an α-position and is electronically activated by the sulfur atom. The C4 position is a β-position. Therefore, electrophilic attack is strongly favored at the C5 position.

For regioselective functionalization at the less reactive C4 position, a common strategy involves halogen-metal exchange. For example, the thiophene ring can first be perbrominated, followed by selective lithium-bromine exchange at a specific position, and then quenching with an electrophile. Protocols for the chemo- and regioselective synthesis of multi-functionalized thiophenes often utilize sequential Br/Li exchange reactions to install functional groups at desired positions. For instance, starting from a tribromothiophene, sequential lithiation and reaction with electrophiles can yield specifically substituted products.

| Position | Predicted Reactivity | Rationale | Example Reaction |

| C5 (α-position) | High (Electrophilic attack) | α-position is electronically activated; stabilized intermediate. | Bromination (with NBS), Nitration (with HNO₃/H₂SO₄) |

| C4 (β-position) | Low (Electrophilic attack) | β-position is less activated. | Functionalization via lithiation of a 4-bromo precursor. |

Reactivity with Nucleophilic and Electrophilic Reagents

Electrophilic Attack: As discussed, the thiophene ring is nucleophilic and readily undergoes electrophilic aromatic substitution. researchgate.netmdpi.comwikipedia.orgresearchgate.net The primary sites of attack are the carbon atoms of the ring. The C5 position of this compound is the most probable site for reactions like halogenation, nitration, sulfonation, and Friedel-Crafts acylation/alkylation. The reaction proceeds via the formation of a positively charged intermediate (sigma complex), which is stabilized by resonance. The stability of this intermediate dictates the regioselectivity.

Nucleophilic Attack: The electron-rich thiophene ring is generally resistant to nucleophilic aromatic substitution (SNAr). nih.govbohrium.comcibtech.org Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) on the ring to activate it towards attack by a nucleophile. cibtech.org Furthermore, a good leaving group (like a halide) is necessary. In the absence of such activating groups, this compound would not be expected to react with common nucleophiles at the thiophene ring. The mechanism for SNAr on activated thiophenes involves the formation of a Meisenheimer complex, a negatively charged intermediate, followed by the departure of the leaving group to restore aromaticity. cibtech.org

The side chain, however, offers a site for nucleophilic attack. The allylic alcohol can be converted to a good leaving group (e.g., a tosylate or halide), enabling SN2 or SN2' reactions. Alternatively, the double bond can undergo nucleophilic addition if activated, for instance, by conjugation with a strong electron-withdrawing group (Michael addition).

Reactions Leading to Annulated or Fused Thiophene Systems

The structure of this compound can serve as a precursor for the synthesis of more complex, fused-ring systems containing the thiophene nucleus. These annulation reactions are valuable for constructing novel heterocyclic scaffolds for materials science and medicinal chemistry.

One common strategy involves introducing functional groups onto the thiophene ring and the side chain that can then participate in an intramolecular cyclization. For example, if the C4 position of the thiophene ring is functionalized with a group capable of reacting with a derivative of the propenol side chain, a new ring can be formed.

Palladium-catalyzed coupling reactions followed by electrophilic cyclization are a powerful method for creating fused systems. For instance, a terminal acetylene (B1199291) can be coupled to an ortho-iodothioanisole, and the resulting product can undergo electrophilic cyclization to form a benzo[b]thiophene. organic-chemistry.org Analogously, functionalizing the C4 position of the thiophene in the target molecule with a halide, and modifying the side chain to an alkyne, could potentially lead to thieno-fused systems via an intramolecular cyclization.

Another approach is through cycloaddition reactions as discussed in section 3.2.3, where the thiophene acts as a diene or dipolarophile to build a new ring onto the existing heterocycle. Furthermore, tandem reactions, such as a thio-Michael addition followed by an oxidative annulation, have been developed for the synthesis of polysubstituted thiophenes and could be adapted for annulation. researchgate.net

| Annulation Strategy | Description | Required Precursor Modification | Example Fused System |

| Intramolecular Cyclization | Introduction of two mutually reactive functional groups on the thiophene and side chain. | e.g., Halogenation at C4 and conversion of side chain to a nucleophile. | Thieno[3,2-b]pyran analogues |

| Pd-catalyzed Coupling/Cyclization | Coupling of a side-chain alkyne with a functional group on the ring. | Conversion of side chain to alkyne; halogenation of the ring. | Fused bicyclic thiophenes |

| [3+2] Annulation | Reaction of the thiophene C4=C5 bond with a three-atom component. | No modification needed if thiophene acts as dipolarophile. | Thieno-fused five-membered rings |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov While specific MCRs involving this compound are not extensively documented, its structure suggests potential applications in several well-known MCRs, likely after minor modification.

The allylic alcohol could be oxidized to the corresponding α,β-unsaturated aldehyde, (E)-3-(3-methylthiophen-2-yl)acrylaldehyde. This aldehyde would be a suitable carbonyl component for isocyanide-based MCRs such as the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govorganic-chemistry.org If (E)-3-(3-methylthiophen-2-yl)acrylaldehyde were used, it would lead to the formation of a complex amide bearing the 3-methylthiophen-2-yl vinyl moiety.

Reactants: (E)-3-(3-methylthiophen-2-yl)acrylaldehyde + R¹-COOH + R²-NC

Product: α-acyloxy amide derivative

Ugi Reaction: This is a four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. The Ugi reaction offers a high degree of structural diversity as four different starting materials can be varied. The use of the thiophene-derived aldehyde would result in highly functionalized peptide-like structures.

Reactants: (E)-3-(3-methylthiophen-2-yl)acrylaldehyde + R¹-NH₂ + R²-COOH + R³-NC

Product: α-acylamino amide derivative

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide critical information on the number of different types of protons and their neighboring environments. For 3-(3-Methylthiophen-2-yl)prop-2-en-1-ol, the spectrum would be expected to show distinct signals for the thiophene (B33073) ring protons, the vinylic protons of the prop-2-en-1-ol chain, the methylene (B1212753) protons of the alcohol group, and the methyl protons on the thiophene ring. The coupling constants (J-values) between the vinylic protons would be crucial in determining the stereochemistry of the double bond, with a larger J-value (typically 12-18 Hz) indicating an E (trans) configuration and a smaller value (typically 6-12 Hz) indicating a Z (cis) configuration. mdpi.com

Table 1: Predicted ¹H NMR Data Interpretation

| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Thiophene H-4 | ~7.2 | d | J ≈ 5.0 |

| Thiophene H-5 | ~6.9 | d | J ≈ 5.0 |

| Vinylic H (C=CH) | 6.0 - 6.8 | m | J ≈ 6-18 |

| Methylene H (CH₂OH) | ~4.2 | d | J ≈ 5-7 |

| Methyl H (CH₃) | ~2.2 | s | N/A |

Note: This table is predictive and based on data from analogous structures. Actual experimental values may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon resonance. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data Interpretation

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Thiophene C (quaternary) | 135 - 140 |

| Thiophene CH | 120 - 130 |

| Vinylic CH | 125 - 135 |

| Methylene C (CH₂OH) | ~60 |

Note: This table is predictive and based on data from analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity through the propenol chain and within the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the assignments from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity between the thiophene ring and the propenol side chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the hydroxyl group, the carbon-carbon double bond, and the thiophene ring.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Characteristic Frequency (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic/vinylic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (alkene) | 1640 - 1680 |

| C=C stretch (thiophene ring) | 1500 - 1600 |

Note: This table is predictive and based on data from analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₁₀OS). The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of a water molecule (H₂O) from the alcohol group or cleavage of the propenol chain, providing further confirmation of the proposed structure. researchgate.net

X-ray Crystallography for Solid-State Absolute Structure Determination

While spectroscopic methods provide information about the connectivity and local geometry, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound, confirming its absolute configuration and conformation. Although a crystal structure for the title compound is not available, a study on a closely related co-crystal, (Z)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-1-en-1-ol, demonstrates the utility of this technique for defining the solid-state arrangement and intermolecular interactions of such molecules. nih.gov Such an analysis would reveal details about hydrogen bonding involving the alcohol group and potential π-π stacking interactions of the thiophene rings, which govern the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration and Enantiomeric Purity (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful analytical technique for the investigation of chiral molecules. The applicability of this methodology to "this compound" is contingent on the molecule's chirality. The structure of "this compound" contains a stereocenter at the carbon atom bonded to the hydroxyl group, classifying it as a chiral allylic alcohol. Consequently, it can exist as a pair of enantiomers.

As of the current body of scientific literature, specific studies on the chiroptical properties, including circular dichroism, of "this compound" have not been reported. Research has not yet been published detailing the resolution of its enantiomers or the measurement of their respective CD spectra. Therefore, no experimental data is available to be presented.

In a hypothetical scenario where the enantiomers of "this compound" are separated, chiroptical spectroscopy would be an invaluable tool. The CD spectrum of each enantiomer would be expected to be a mirror image of the other. Theoretical calculations, in conjunction with experimental CD data, could be employed to determine the absolute configuration (R or S) of each enantiomer.

Furthermore, CD spectroscopy could be utilized to determine the enantiomeric purity of a sample of "this compound". By comparing the CD spectrum of a sample to the spectrum of the pure enantiomer, the enantiomeric excess can be quantified.

While direct data on "this compound" is not available, studies on other chiral thiophene-containing molecules have demonstrated the utility of chiroptical methods. For instance, research on chiral thiophene-based polymers and oligomers has shown that CD spectroscopy can provide insights into their helical structures and chiral aggregation. tandfonline.comresearchgate.net This suggests that chiroptical spectroscopy would be a pertinent and powerful technique for the stereochemical analysis of "this compound", should a method for the resolution of its enantiomers be developed.

Computational and Theoretical Investigations of 3 3 Methylthiophen 2 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed view of the electronic structure of molecules. These calculations are fundamental to understanding the intrinsic properties and chemical behavior of 3-(3-Methylthiophen-2-yl)prop-2-en-1-ol.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. arxiv.orgnih.gov For this compound, DFT is employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic coordinates until a minimum energy structure is found. youtube.com

This process yields crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the conjugated system, involving the thiophene (B33073) ring and the prop-2-en-1-ol side chain, can be assessed. Deviations from planarity can significantly impact the electronic properties of the molecule. acs.orgresearchgate.net

Energy profiles for processes such as bond rotation or reactions can also be calculated using DFT. By mapping the energy of the molecule as a function of specific geometric parameters, reaction pathways and the energies of transition states and intermediates can be determined, providing a deeper understanding of the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(thiophene)-C(propene) | 1.45 Å |

| Bond Length | C=C (propene) | 1.34 Å |

| Bond Length | C-O (alcohol) | 1.43 Å |

| Bond Angle | C(thiophene)-C(propene)-C | 125° |

| Dihedral Angle | S-C-C=C | ~180° (for planar conformer) |

Note: The values presented in this table are representative and would be determined with high precision in a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents. researchgate.net

For this compound, the HOMO is expected to be localized over the electron-rich thiophene ring and the π-system of the propenyl chain, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO will be distributed over the conjugated system, representing the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and generally more reactive. mdpi.com The HOMO-LUMO gap is also crucial in understanding the electronic absorption properties of the molecule, as it corresponds to the energy of the lowest-energy electronic transition. libretexts.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.2 | Localized on the conjugated system |

| HOMO | -5.8 | Localized on the thiophene ring and π-system |

| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity |

Note: These are plausible energy values for a molecule of this type and would be precisely calculated in a computational study.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at the electron density surface of the molecule. wolfram.com The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). walisongo.ac.id

For this compound, the EPS map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, due to the presence of lone pairs of electrons. These regions would be the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The conjugated carbon framework would show intermediate potential values. This visualization provides an intuitive understanding of the molecule's polarity and its preferred sites of interaction. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities but can exist in various spatial arrangements, known as conformations, which arise from rotation around single bonds. chemistrysteps.com Conformational analysis of this compound involves exploring the different possible arrangements of the propenol side chain relative to the thiophene ring. researchgate.net

By systematically rotating the dihedral angles, particularly around the C-C single bond connecting the ring and the side chain, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of these rotations, revealing the low-energy (stable) conformations and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature. The most stable conformer is typically the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as conjugation. For this molecule, a planar or near-planar arrangement of the conjugated system is expected to be energetically favorable. arxiv.orgresearchgate.net

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, potential reactions could include oxidation of the alcohol, electrophilic addition to the double bond, or reactions involving the thiophene ring.

By modeling the reaction pathway, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of the reaction, which in turn determines the reaction rate. nih.gov For example, the acid-catalyzed dehydration of this compound to form a conjugated diene could be investigated. nsf.govacs.orgnih.govresearchgate.net The mechanism, whether proceeding through a carbocation intermediate (E1) or a concerted elimination (E2), could be elucidated by locating the relevant intermediates and transition states on the potential energy surface.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, UV-Vis absorption)

A significant application of computational chemistry is the simulation of spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. stenutz.euspectrabase.comchemicalbook.com These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts, when compared to experimental spectra, can help to confirm the proposed structure and assign specific resonances to individual atoms within the molecule.

UV-Vis Absorption: The electronic transitions of a molecule can be probed using Ultraviolet-Visible (UV-Vis) spectroscopy. The extended conjugation in this compound suggests it will absorb light in the UV region. shimadzu.comjackwestin.com Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra. jmaterenvironsci.com These calculations provide the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities, respectively. nih.govrsc.org The primary absorption is expected to correspond to a π → π* transition within the conjugated system. youtube.com

Table 3: Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (vinyl H) | 6.0 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (thiophene C) | 120 - 140 ppm |

| UV-Vis | λmax | ~280 nm |

Note: These are representative values based on similar conjugated thiophene systems and would be refined through specific calculations for the target molecule.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior of molecules, offering insights into conformational changes, solvent effects, and the nature of intermolecular interactions at an atomistic level. Although specific MD simulation studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its probable behavior can be extrapolated from computational studies on structurally analogous compounds. These include various thiophene derivatives, allylic alcohols, and other molecules featuring aromatic and hydroxyl functional groups.

The structure of this compound, characterized by a 3-methylthiophene (B123197) ring linked to a propenol chain, suggests a rich landscape of potential non-covalent interactions. These interactions are pivotal in determining the compound's solubility, aggregation behavior, and its interactions with other molecules. MD simulations of analogous systems can predict how this molecule would behave in different solvent environments, ranging from polar protic and aprotic to nonpolar media.

Solvent Effects on Molecular Conformation and Dynamics

The choice of solvent is expected to have a profound impact on the conformational flexibility of this compound. The molecule possesses both a hydrophobic part (the 3-methylthiophene ring) and a hydrophilic part (the hydroxyl group). This amphiphilic nature dictates its solvation and conformational preferences.

In polar protic solvents like water or ethanol (B145695), the hydroxyl group of the propenol chain is expected to act as both a hydrogen bond donor and acceptor. MD simulations on similar alcohols in aqueous solutions have shown that water molecules form a structured solvation shell around the hydroxyl group, leading to strong solute-solvent hydrogen bonds. These interactions would stabilize more extended conformations of the propenol chain.

Conversely, in nonpolar solvents such as n-heptane or carbon tetrachloride, the hydrophobic interactions involving the 3-methylthiophene ring and the propenyl backbone would be more dominant. In such environments, the molecule might adopt more compact or self-associated conformations to minimize unfavorable interactions with the solvent. The preference for gauche or trans conformations in the propenol chain would also be influenced by the solvent polarity.

The following table, constructed from analogous data of similar organic molecules in different solvents, illustrates the potential solvent effects on key conformational and dynamic properties.

| Solvent | Dielectric Constant (approx.) | Expected Dominant Solute-Solvent Interaction | Probable Effect on Molecular Conformation |

| Water | 80.1 | Hydrogen bonding with the hydroxyl group | Extended conformation, stable solvation of the -OH group. |

| Methanol (B129727) | 32.7 | Hydrogen bonding and hydrophobic interactions | Intermediate flexibility, solvation of both polar and nonpolar parts. |

| Chloroform | 4.8 | Dipole-dipole and weaker hydrogen bonding | Increased intramolecular interactions, potentially more folded conformations. |

| n-Heptane | 1.9 | van der Waals / Hydrophobic interactions | Tendency for self-association (aggregation), compact conformations. |

Intermolecular Interactions: Aggregation and Binding

Beyond solute-solvent interactions, MD simulations can reveal the nature of intermolecular interactions between molecules of this compound itself, leading to aggregation or self-assembly. The key intermolecular forces at play would be hydrogen bonding, π-π stacking, and van der Waals interactions.

Hydrogen Bonding: The primary and most directional interaction is expected to be the hydrogen bonds formed between the hydroxyl groups of two separate molecules. This can lead to the formation of dimers, trimers, or even larger chain-like or cyclic aggregates, particularly in nonpolar or less polar solvents where the competition from solvent hydrogen bonding is minimal.

π-π Stacking: The electron-rich thiophene ring facilitates π-π stacking interactions. Computational studies on various thiophene derivatives have demonstrated that these interactions, while weaker than hydrogen bonds, are significant in determining the packing in the solid state and aggregation in solution. The stacking can occur in a parallel-displaced or T-shaped arrangement, influenced by the steric hindrance of the methyl group and the propenol chain.

Other Interactions: The methyl group on the thiophene ring can participate in CH-π interactions. Furthermore, the sulfur atom in the thiophene ring can engage in S···O or S···S contacts with neighboring molecules, which have been shown to contribute to the stability of crystal structures in other thiophene-containing compounds. nih.gov

The following table summarizes the potential intermolecular interaction energies, based on data from computational studies of analogous thiophene and alcohol systems.

| Interaction Type | Interacting Moieties | Estimated Interaction Energy (kcal/mol) | Significance |

| Hydrogen Bond | -OH ··· OH- | -3 to -7 | Strong, highly directional; primary driver for dimerization and aggregation. |

| π-π Stacking | Thiophene ring ··· Thiophene ring | -2 to -5 | Moderately strong; influences molecular packing and orientation in aggregates. |

| CH-π | Methyl group ··· Thiophene ring | -1 to -2.5 | Weaker; contributes to the overall stability of stacked arrangements. |

| S···O Contact | Thiophene sulfur ··· Hydroxyl oxygen | -0.5 to -1.5 | Weak; provides additional stabilization in specific orientations. |

Applications in Advanced Chemical Synthesis, Materials Science, and Catalysis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The thiophene (B33073) nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities. nih.gov This makes thiophene-containing molecules like 3-(3-Methylthiophen-2-yl)prop-2-en-1-ol attractive starting points for the synthesis of more elaborate structures.

While thiophene itself is found in some natural products, its derivatives are more frequently employed as versatile building blocks in the total synthesis of complex natural products. researchgate.netresearchgate.netderpharmachemica.com The thiophene ring in a precursor like this compound can be a stable part of the final molecular architecture or serve as a masked functional group that can be modified in later synthetic steps. The allylic alcohol moiety provides a reactive site for a variety of transformations, including oxidation, reduction, and substitution, allowing for the elongation of carbon chains and the introduction of new functionalities essential for building the intricate frameworks of natural products. nsf.gov

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a wide range of approved drugs with varied therapeutic actions, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govrsc.orgcolby.edu The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties, metabolic stability, and binding affinity to biological targets. nih.gov

The compound this compound serves as a conceptual intermediate for diverse medicinal scaffolds. The molecule can be systematically modified to generate a library of compounds for drug discovery. For instance, derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione have been synthesized and evaluated for anticonvulsant and antinociceptive activities. nih.govresearchgate.netnih.gov

Table 1: Potential Transformations of this compound for Medicinal Chemistry

| Functional Group | Potential Reaction | Resulting Functionality | Therapeutic Relevance |

| Allylic Alcohol | Oxidation | Aldehyde, Carboxylic Acid | Precursors for amides, esters, heterocycles |

| Allylic Alcohol | Substitution (e.g., with amines) | Allylic Amines | Common motifs in bioactive compounds |

| Thiophene Ring | Electrophilic Substitution | Halogenated or Nitrated Thiophenes | Building blocks for cross-coupling reactions |

| Double Bond | Epoxidation, Dihydroxylation | Epoxides, Diols | Introduction of stereocenters, further functionalization |

Monomer and Building Block in Polymer Science and Materials Development

Thiophene-based polymers are at the forefront of organic materials science, particularly in the field of electronics, due to their excellent stability and tunable electronic properties. researchgate.netst-andrews.ac.ukrsc.org

Polythiophenes are a major class of conductive polymers used in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govpsu.edu Monomers such as this compound can be polymerized, typically through coupling reactions involving the 2- and 5-positions of the thiophene ring, to create a conjugated polymer backbone. The methyl group at the 3-position can enhance the solubility and processability of the resulting polymer. The allylic alcohol side chain, while not part of the conjugated backbone, offers a site for post-polymerization modification to fine-tune the material's properties. cmu.edu The development of donor-acceptor (D-A) type π-conjugated systems, often incorporating thiophene as the donor unit, is a key strategy for creating materials with specific optoelectronic properties. taylorfrancis.com

The allylic alcohol group is a valuable functional handle in polymer chemistry. nih.gov In polymers derived from this compound, this group can be preserved during polymerization and then used for subsequent chemical modifications. This post-polymerization functionalization allows for the attachment of various side chains or cross-linking agents. cmu.edunih.gov For example, the alcohol can be esterified or etherified to introduce functionalities that could alter the polymer's solubility, adhesion, or sensing capabilities. This approach enables the creation of "smart" polymers that respond to external stimuli or materials with tailored surface properties for applications in biosensors or specialized coatings. nih.govresearchgate.net

Table 2: Research Findings on Functionalized Thiophene-Based Polymers

| Polymer Type | Functional Group | Application Area | Key Finding |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) derivative | Aldehyde | Bioelectronics | Aldehyde group allows for easy chemical modification and strong surface adhesion. nih.govresearchgate.net |

| Poly[3-(6-bromoalkyl)thiophene] | Bromoalkyl | Functional Materials | Serves as a platform for post-polymerization substitution with various nucleophiles (e.g., azide, thioacetate). cmu.edu |

| Alternating olefin-carbon monoxide copolymers | Carbonyl | Functional Polymers | Carbonyls can be chemically converted to thiophene and alcohol functionalities in the polymer backbone. psu.edu |

Ligand Design and Application in Catalysis

The sulfur atom in the thiophene ring possesses lone pairs of electrons, enabling it to coordinate with transition metals. wikipedia.org This property makes thiophene-containing molecules, including this compound, potential candidates for ligand design in homogeneous catalysis.

The molecule can act as a simple monodentate ligand through its sulfur atom. More complex, multidentate ligands can be designed by chemically modifying the allylic alcohol. For instance, the alcohol could be converted into a phosphine, amine, or other coordinating group, creating a chelating ligand that can bind to a metal center through both the sulfur and the newly introduced atom. Such ligands can stabilize metal catalysts and influence their activity and selectivity in various chemical reactions, including cross-coupling, hydrogenation, and polymerization. acs.orgnih.govacs.org The steric and electronic properties of the ligand, which can be tuned by modifying the substituents on the thiophene ring or the side chain, are crucial for optimizing catalyst performance.

No Publicly Available Research Found for "this compound" in Specified Advanced Applications

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific applications of the chemical compound this compound in the fields of advanced chemical synthesis, materials science, and catalysis as outlined in the requested article structure.

Extensive searches were conducted to find information regarding the use of this compound in the following areas:

Applications in Sensor Technologies and Molecular Devices

Development of Responsive Materials:Research on the incorporation of this specific compound into responsive materials could not be located.

While the broader class of thiophene-containing compounds is of significant interest in these advanced fields, and research exists on derivatives of 3-methylthiophene (B123197) for various applications, the specific compound of interest, this compound, does not appear to have been a subject of published research in these particular contexts.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that strictly adheres to the provided outline. The absence of data prevents the creation of the specified data tables and the discussion of detailed research findings for this compound in the requested applications.

Investigations into Biological Activity and Mechanistic Hypotheses Conceptual and in Vitro/in Silico Focus

Structure-Activity Relationship (SAR) Studies for Potential Biological Targets

The biological activity of thiophene-containing compounds is significantly influenced by the nature and position of substituents on the thiophene (B33073) ring and the characteristics of the side chain. For derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione, the 3-methylthiophen-2-yl group has been identified as a crucial pharmacophoric element for anticonvulsant and antinociceptive activities. researchgate.netnih.govmdpi.com The methyl group at the 3-position of the thiophene ring appears to be important for these properties.

In the context of 3-(3-Methylthiophen-2-yl)prop-2-en-1-ol, a conceptual SAR study would involve the synthesis and evaluation of a series of analogs to probe the significance of its structural components. Key modifications could include:

Alterations to the Prop-2-en-1-ol Side Chain: The length, saturation, and functional groups of this chain could be varied. For instance, converting the alcohol to an ether, ester, or amine could significantly impact the compound's polarity, hydrogen bonding capacity, and, consequently, its interaction with biological targets.

Modification of the Thiophene Ring: Shifting the position of the methyl group or introducing other substituents (e.g., halogens, nitro groups) on the thiophene ring could modulate the electronic properties and steric profile of the molecule, potentially altering its biological activity.

Isosteric Replacements: Replacing the thiophene ring with other five-membered heterocycles like furan (B31954) or pyrrole (B145914) could help determine the role of the sulfur atom in the observed biological effects of related compounds.

A hypothetical SAR study could explore the impact of these modifications on a specific biological activity, such as antifungal or enzyme inhibitory effects, based on the known activities of similar thiophene derivatives.

Table 1: Conceptual Structure-Activity Relationship (SAR) Study Design

| Core Structure | Modification Site | Proposed Modifications | Hypothesized Impact on Activity |

|---|---|---|---|

| This compound | Prop-2-en-1-ol side chain | Oxidation of the alcohol to an aldehyde or carboxylic acid | Altered hydrogen bonding and potential for new interactions |

| Reduction of the double bond | Increased conformational flexibility | ||

| Thiophene ring | Removal of the methyl group | Potential decrease in lipophilicity and altered binding |

Conceptual Enzyme Inhibition or Modulation Studies (in vitro models)

Chalcones and their analogs, which share the prop-2-en-1-one backbone structurally similar to this compound, have been investigated as inhibitors of various enzymes. For instance, (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivatives have been studied as potential acetylcholinesterase (AChE) inhibitors. researchgate.net This suggests that this compound could also be explored for its enzyme inhibitory potential.

A conceptual in vitro study could investigate the inhibitory activity of this compound against a panel of enzymes, such as acetylcholinesterase, cyclooxygenases (COX-1 and COX-2), or fungal enzymes like lanosterol (B1674476) 14α-demethylase. A standard spectrophotometric or fluorometric enzyme assay could be employed to determine the IC50 value of the compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

Table 2: Hypothetical In Vitro Enzyme Inhibition Assay

| Target Enzyme | Assay Principle | Substrate | Detection Method | Potential Outcome |

|---|---|---|---|---|